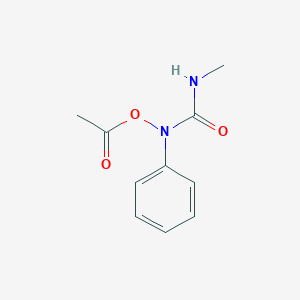

2-(2H-テトラゾール-5-イル)酢酸エチル

説明

Synthesis Analysis

The synthesis of Ethyl 1H-tetrazole-5-acetate and related compounds often involves multi-step chemical reactions. For instance, novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid, closely related to Ethyl 1H-tetrazole-5-acetate, are synthesized via the hydrolysis of synthesized esters such as ethyl-1-aryl-1H-tetrazole-5-carboxylate. These esters undergo specific reactions to form the desired tetrazole compounds, which are then characterized by various analytical techniques, including IR, NMR, mass, and elemental analysis, to confirm their structure (Chandrakumari et al., 2019).

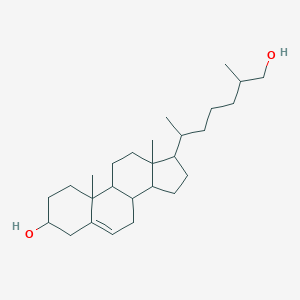

Molecular Structure Analysis

The molecular structure of Ethyl 1H-tetrazole-5-acetate and similar compounds can be elucidated using techniques such as X-ray diffraction and DFT studies. For example, the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares a similar synthetic pathway, revealed its crystal structure and electronic properties through single-crystal X-ray diffraction and DFT calculations, highlighting the importance of structural analysis in understanding the properties of these compounds (Viveka et al., 2016).

Chemical Reactions and Properties

Ethyl 1H-tetrazole-5-acetate participates in various chemical reactions due to its reactive tetrazole ring and ester group. The reactivity towards hydrolysis and its behavior in condensation reactions are of particular interest. For example, the environmentally benign synthesis of 5-ethylthio-1H-tetrazole demonstrates the compound's reactivity under specific conditions, leading to products with high yields (Liu Yu-zhen, 2007).

科学的研究の応用

医薬品用途

2-(2H-テトラゾール-5-イル)酢酸エチルは、テトラゾールの誘導体であり、カルボン酸基に似ているため、医薬品化学において重要な役割を果たしています。 この化合物は、薬理学的分子中のカルボキシル基と置換した場合、親油性を高め、バイオアベイラビリティを向上させ、副作用を軽減することができます . 抗菌剤、抗癌剤、抗真菌剤、抗炎症剤、抗マラリア剤、抗結核剤、抗ウイルス剤など、幅広い生物学的特性を示す薬剤の合成に使用されています .

クリックケミストリー

クリックケミストリーの分野では、テトラゾールは、その反応性と生成物の安定性により重要です。 2-(2H-テトラゾール-5-イル)酢酸エチルは、水などの無毒の溶媒を使用し、穏和な条件で行う環境に優しい合成アプローチで使用でき、収率も良好です . これは、生物活性研究や分子ドッキングのための様々なテトラゾール誘導体の合成に特に役立ちます .

分析化学

2-(2H-テトラゾール-5-イル)酢酸エチルは、二次標準物質として、医薬品放出試験、定性・定量分析のためのメソッド開発、食品・飲料の品質管理試験における校正要件など、分析用途で使用されています .

高エネルギー材料

テトラゾール誘導体は、高エネルギー材料における用途で知られています。 2-(2H-テトラゾール-5-イル)酢酸エチルは、有望な爆轟特性と中程度の感度を持つ化合物の合成に使用されており、高性能高エネルギー材料の候補となっています .

分子ドッキング

この化合物は、創薬や開発に不可欠な分子ドッキング研究にも関与しています。 テトラゾール環は、非共有結合相互作用を介して酵素や受容体と相互作用し、所望の生物学的活性を有する潜在的な薬物候補の特定に役立ちます .

結核治療研究

結核 (TB) の治療研究は、2-(2H-テトラゾール-5-イル)酢酸エチルの使用から恩恵を受けています。 これは、結核のグローバルな影響と効果的な治療法の必要性を考えると重要な、抗結核活性についてスクリーニングされる新しい化合物の合成の一部です .

Safety and Hazards

Ethyl 1H-tetrazole-5-acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

特性

IUPAC Name |

ethyl 2-(2H-tetrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHMNNTUFFTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

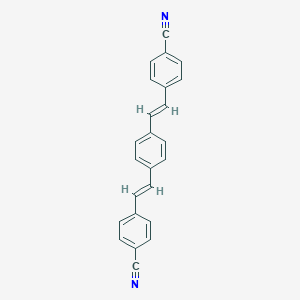

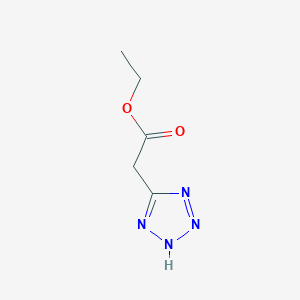

CCOC(=O)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337600 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13616-37-0 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-Tetrazole-5-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of metal-organic frameworks (MOFs) synthesized using ethyl 1H-tetrazole-5-acetate, and what are their potential applications?

A1: Research shows that ethyl 1H-tetrazole-5-acetate (Hetza) can be used to create MOFs with unique structural arrangements. For instance, a study successfully synthesized a novel silver-based MOF, [Ag4(etza)4], denoted as complex 1. [] This complex exhibits a triclinic crystal system with the space group P1. [] Structurally, complex 1 forms a (4·8) topological network characterized by alternating layers of hydrophilic and hydrophobic regions. [] This specific arrangement holds potential for applications requiring controlled environments, such as selective gas adsorption or separation. Additionally, complex 1 demonstrates luminescent properties in its solid state, suggesting potential applications in areas like chemical sensing or optoelectronic devices. [] Another study reported a homochiral 3D diamondoid zinc-based MOF, [Zn2(etza)4], named JUC-81. [] This MOF displayed interesting properties like second-order nonlinear optical effects and ferroelectric behavior, indicating potential applications in areas like optical materials and data storage. []

Q2: How does the structure of the MOF synthesized using ethyl 1H-tetrazole-5-acetate contribute to its observed properties?

A2: The alternating hydrophilic-hydrophilic and hydrophobic-hydrophobic layered arrangement in the silver-based MOF [Ag4(etza)4] contributes to its potential for selective interactions with different molecules based on their polarity. [] This selectivity is crucial for applications like gas separation or targeted drug delivery. On the other hand, the homochiral 3D diamondoid structure of the zinc-based MOF [Zn2(etza)4] is responsible for its observed second-order nonlinear optical effects and ferroelectric behavior. [] This specific structural arrangement allows for the necessary asymmetry and dipole moment alignment within the material, making it a promising candidate for applications in nonlinear optics and ferroelectric devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。